molecular formula C16H13N3O3S2 B2449280 N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide CAS No. 921838-99-5

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide

Cat. No.: B2449280
CAS No.: 921838-99-5
M. Wt: 359.42
InChI Key: ILKBZZPTEJDWCW-UHFFFAOYSA-N
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Description

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide is a complex organic compound that features a pyridazine ring, a thiophene ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Properties

IUPAC Name

N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S2/c1-24(21,22)15-9-8-13(18-19-15)11-4-6-12(7-5-11)17-16(20)14-3-2-10-23-14/h2-10H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKBZZPTEJDWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Pyridazine Derivatives

The methylsulfonyl group is introduced via sulfonation of a pyridazine precursor. A common approach involves treating 3-aminopyridazine with methanesulfonyl chloride under basic conditions:

Procedure

  • Reactants : 3-Aminopyridazine (1 eq), methanesulfonyl chloride (1.2 eq), triethylamine (2 eq).
  • Solvent : Dichloromethane (DCM) at 0°C.
  • Conditions : Stir for 4–6 hours under nitrogen.
  • Workup : Quench with ice-water, extract with DCM, dry over MgSO₄, and purify via column chromatography.

Yield : 65–75%.

Alternative Pathways

Pyridazine rings may also be constructed via cyclization reactions. For example, [4+2] cycloaddition between diazenes and alkynes forms the pyridazine core, followed by sulfonation.

Coupling Reactions to Form the Aryl-Pyridazine Moiety

Buchwald-Hartwig Amination

The 3-amino group of 6-(methylsulfonyl)pyridazine is coupled to 4-bromophenyl-thiophene-2-carboxamide using palladium catalysis:

Procedure

  • Catalyst : Pd₂(dba)₃ (5 mol%), XantPhos (10 mol%).
  • Base : Cs₂CO₃ (2 eq).
  • Solvent : Toluene at 110°C for 12 hours.
  • Workup : Filter through Celite, concentrate, and recrystallize from ethanol.

Yield : 60–70%.

Ullmann Coupling

Copper-mediated coupling offers a lower-cost alternative:

  • Reactants : 6-(Methylsulfonyl)pyridazin-3-amine (1 eq), 4-iodophenyl-thiophene-2-carboxamide (1 eq), CuI (20 mol%), K₃PO₄ (3 eq).
  • Solvent : DMSO at 100°C for 24 hours.
  • Yield : 50–55%.

Formation of the Thiophene-2-Carboxamide

Acid Chloride Route

Thiophene-2-carboxylic acid is converted to its acid chloride, which reacts with 4-aminophenyl-pyridazine:

Procedure

  • Acid Chloride Formation :
    • Thiophene-2-carboxylic acid (1 eq) + SOCl₂ (3 eq) in DCM, reflux for 2 hours.
  • Amidation :
    • Add 4-aminophenyl-pyridazine (1 eq), TEA (2 eq), stir at room temperature for 6 hours.
    • Workup : Extract with DCM, wash with NaHCO₃, dry, and purify via silica gel.

Yield : 80–85%.

Carbodiimide-Mediated Coupling

Using EDCI/HOBt simplifies the reaction under mild conditions:

  • Reactants : Thiophene-2-carboxylic acid (1 eq), EDCI (1.2 eq), HOBt (1.2 eq), 4-aminophenyl-pyridazine (1 eq).
  • Solvent : DMF, 0°C to room temperature, 12 hours.
  • Yield : 75–80%.

Alternative Synthetic Routes

One-Pot Sequential Functionalization

A telescoped approach combines pyridazine sulfonation and coupling in a single reactor:

  • Sulfonate 3-aminopyridazine with methanesulfonyl chloride.
  • Directly add 4-bromophenyl-thiophene-2-carboxamide and Pd catalyst.
  • Advantage : Reduces purification steps.
  • Yield : 55–60%.

Late-Stage Sulfonation

Introduce the methylsulfonyl group after coupling:

  • Reactants : 3-Amino-6-chloropyridazine coupled to phenyl-thiophene-carboxamide, followed by NaSO₂CH₃ in DMF at 120°C.
  • Yield : 50%.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • Dichloromethane vs. Toluene : Toluene improves Pd-catalyzed coupling yields by 10–15%.
  • Reflux vs. Room Temperature : Amidation at 0°C minimizes side reactions.

Catalytic Systems

  • Pd vs. Cu : Pd achieves higher yields (70% vs. 50%) but increases cost.

Purification Challenges

  • Column Chromatography : Essential for removing Pd residues.
  • Recrystallization : Ethanol/water mixtures yield high-purity product (>98%).

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing carboxamides.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Thiophene sulfoxide or thiophene sulfone.

    Reduction: Corresponding amine derivative.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Scientific Research Applications

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Medicinal Chemistry

This compound is explored for its potential therapeutic effects, including:

  • Anti-inflammatory Activity: Research indicates that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties: Studies have shown that it can induce apoptosis in cancer cells, particularly in breast and colon cancer models.

Enzyme Inhibition

The compound has been investigated as an enzyme inhibitor, particularly targeting:

  • Kinases: It may inhibit specific kinases involved in cancer progression and inflammation.
  • Proteases: Potential applications in inhibiting proteases that play roles in various diseases.

Material Science

In material science, this compound is utilized as a building block for synthesizing more complex molecules, which can be applied in:

  • Organic Electronics: Its properties may enhance the performance of organic semiconductors.
  • Polymer Chemistry: Used in developing polymers with specific electronic or optical properties.

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of this compound revealed significant cytotoxicity against MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that this compound effectively reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Data Tables

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced cytokine levels (TNF-alpha, IL-6)
AnticancerInduced apoptosis in MCF-7 cells
Enzyme InhibitionInhibited specific kinases

Table 2: Synthesis Overview

StepReagents/Conditions
Pyridazine FormationHydrazine + dicarbonyl compound + acidic conditions
Methylsulfonyl IntroductionMethylsulfonyl chloride + base (e.g., pyridine)
Coupling with ThiopheneEDCI + thiophene-2-carboxylic acid + triethylamine

Mechanism of Action

The mechanism of action of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide: Unique due to its specific combination of functional groups and rings.

    N-substitutedphenyl-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide: Similar structure but with a pyrazole ring instead of a pyridazine ring.

    6-phenyl-pyridazin-3(2H)-one derivatives: Similar pyridazine core but different substituents.

Uniqueness

This compound stands out due to its specific functional groups that confer unique biological activities and chemical reactivity. Its combination of a pyridazine ring with a thiophene ring and a carboxamide group makes it a versatile compound for various applications.

Biological Activity

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridazine ring , thiophene ring , and a carboxamide group , contributing to its unique chemical properties. The synthesis typically involves several steps:

  • Formation of the Pyridazine Ring : Synthesized by reacting hydrazine with a suitable dicarbonyl compound under acidic conditions.
  • Introduction of the Methylsulfonyl Group : Achieved through sulfonation using methylsulfonyl chloride in the presence of a base (e.g., pyridine).
  • Coupling with Thiophene-2-carboxylic Acid : The final step involves coupling the pyridazine derivative with thiophene-2-carboxylic acid using coupling reagents like EDCI in the presence of bases such as triethylamine.

Anticancer Properties

This compound has shown promise as an anticancer agent. Studies indicate that compounds with similar structures can inhibit various cancer cell lines, suggesting potential activity against tumors associated with epidermal growth factor receptor (EGFR) signaling pathways. For instance, modifications in similar quinazoline derivatives have demonstrated significant inhibition of EGFR with low IC50 values, indicating strong anticancer activity .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. The structural characteristics of the compound allow it to interact effectively with enzyme active sites, potentially leading to reduced tumor growth.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the cytotoxic effects of compounds structurally related to this compound on various cancer cell lines, including MCF-7 and A549. Results showed significant inhibition at concentrations as low as 0.13 nM, indicating potent anticancer properties .
  • Mechanistic Insights : Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways linked to cell survival and proliferation. This was evidenced by increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins in treated cells .
  • Structure-Activity Relationship (SAR) : SAR studies have revealed that modifications in substituents on the pyridazine or thiophene rings can enhance or diminish biological activity. This insight is crucial for designing more potent derivatives .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameKey FeaturesBiological Activity
This compoundPyridazine & thiophene ringsPotential anticancer, kinase inhibition
N-substituted phenyl derivativesVarying substituents on phenylVariable anticancer activity
Quinazoline derivativesSimilar ring structuresStrong EGFR inhibition, low IC50 values

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide?

  • The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine ring followed by coupling with the thiophene-carboxamide moiety. Key steps include sulfonylation of the pyridazine intermediate and Suzuki-Miyaura cross-coupling for aryl group introduction.
  • Critical conditions : Use of inert atmospheres (N₂/Ar) to prevent oxidation , solvents like dimethylformamide (DMF) for solubility , and catalysts such as palladium for coupling reactions . Reaction temperatures range from 60–120°C, with careful monitoring via TLC or HPLC to optimize yield (typically 60–75%) .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with δ values for key protons (e.g., methylsulfonyl at ~3.3 ppm, aromatic protons at 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, with [M+H]⁺ peaks matching theoretical values (e.g., m/z ~428.1) .
  • HPLC : Purity >95% is achievable using C18 columns and acetonitrile/water gradients .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Solubility : Determine experimentally in DMSO (common stock solvent) or PBS using nephelometry. LogP values (~2.6) and topological polar surface area (~87.5 Ų) predict moderate hydrophobicity .
  • Stability : Perform stress testing under varying pH (3–9) and temperatures (4–37°C). LC-MS monitors degradation products, with stability >24 hours in neutral buffers .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to confirm target engagement. Use orthogonal methods (e.g., SPR for binding affinity, Western blot for downstream pathway modulation) .
  • Metabolic interference checks : Test with cytochrome P450 inhibitors (e.g., ketoconazole) to rule out off-target effects .

Q. How can structure-activity relationship (SAR) studies guide functional group optimization?

  • Substitution analysis : Compare analogs with varying pyridazine substituents (e.g., -SO₂CH₃ vs. -OCH₃) to identify critical moieties for target binding. For example, methylsulfonyl groups enhance kinase inhibition by 3-fold compared to methoxy .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like BTK or AF9/ENL. Focus on hydrogen bonding with sulfonyl oxygen and π-π stacking with thiophene .

Q. What methodologies optimize reaction yields when scaling up synthesis?

  • Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency. Yields improve from 60% to 85% with optimized ligand ratios .
  • Workup modifications : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) for faster purification .

Methodological Guidance

Q. How to troubleshoot low yields during the final coupling step?

  • Possible causes : Moisture-sensitive intermediates or catalyst deactivation.
  • Solutions : Ensure anhydrous conditions using molecular sieves, and pre-activate catalysts with reducing agents (e.g., NaBH₄) .

Q. What in silico tools predict ADME properties for preclinical development?

  • Software : SwissADME or ADMETLab2.0 estimate bioavailability (≥30%), blood-brain barrier permeability (low), and CYP450 interactions. AlogPS models align with experimental logD values .

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